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Methyl hexanoate - d5

Cat. No.: B591123
CAS No.: 1394230-20-6
M. Wt: 135.22
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Description

Rationale for Site-Specific Deuteration in Methyl Hexanoate (B1226103) Investigations

The strategic placement of deuterium (B1214612) atoms at specific locations within a molecule, known as site-specific deuteration, offers a more nuanced approach for scientific investigation compared to uniform labeling. The rationale for employing site-specific deuteration in studies involving methyl hexanoate is multifaceted and critical for detailed mechanistic and quantitative analysis.

One primary reason is for elucidating reaction mechanisms. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where reactions that involve breaking this bond proceed at a slower rate. By observing how the reaction rate changes when a hydrogen atom at a specific site is replaced with deuterium, researchers can identify the rate-determining steps of a reaction and pinpoint which bonds are broken or formed during the process. wikipedia.org For instance, late-stage deuteration of hexanoic acid, the precursor to methyl hexanoate, allows for the investigation of C-H activation at specific positions. chemrxiv.org

Another critical application is in the study of metabolic pathways. The metabolism of fatty acids often involves oxidation at specific sites. researchgate.net By deuterating particular positions on the methyl hexanoate molecule, such as on the terminal methyl group (omega-position) or along the alkyl chain, researchers can track how the molecule is broken down and transformed by enzymes. nih.gov This provides precise information on the biochemical pathways involved.

Finally, site-specifically deuterated compounds like Methyl Hexanoate-d5 serve as ideal internal standards for quantitative mass spectrometry. bertin-bioreagent.com Because the deuterated standard is chemically identical to the analyte (the non-deuterated methyl hexanoate), it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. sigmaaldrich.com This ensures more accurate quantification of the native compound in complex matrices such as food or biological samples. glpbio.comacs.org

Broad Overview of Research Domains Utilizing Methyl Hexanoate - d5 as a Probe

Methyl hexanoate-d5 is primarily utilized as an internal standard in analytical chemistry to ensure the precise quantification of its non-deuterated counterpart, methyl hexanoate. This application spans several key research domains.

Metabolomics and Biochemistry: Fatty acid esters are fundamental components of metabolism. ymdb.cahmdb.ca Deuterated fatty acids and their esters are widely used in metabolomics to trace and quantify metabolic fluxes. For example, Hexanoic acid-d5 is used as an internal standard for the quantification of hexanoic acid in biological samples to study fatty acid metabolism. glpbio.com Similarly, Methyl hexanoate-d5 can be used as an internal standard in LC-MS-based metabolomics to accurately measure the levels of methyl hexanoate in tissues or biofluids, providing insights into various physiological and pathological states. nih.gov

Biodiesel and Biofuel Research: Methyl hexanoate is a type of fatty acid methyl ester (FAME), the primary chemical constituent of biodiesel. concawe.euresearchgate.net It can be formed during the transesterification of oils and fats and also as a cracking product of larger unsaturated methyl esters during processes like ozonation. jocpr.com Research in this field often requires accurate quantification of different FAMEs to assess fuel quality and understand combustion processes. Deuterated FAMEs, such as Hexanoic acid-d5, are intended for use as internal standards for quantifying their corresponding fatty acids in samples related to biodiesel production. glpbio.combertin-bioreagent.com Therefore, Methyl hexanoate-d5 serves as a crucial tool for quantitative analysis in the development and quality control of biofuels.

Chemical and Physical Properties

This table summarizes key properties of Methyl Hexanoate and its deuterated isotopologue, Methyl Hexanoate-d5.

PropertyMethyl HexanoateMethyl Hexanoate-5,5,6,6,6-d5
Synonyms Methyl caproate, Hexanoic acid methyl estermethyl 5,5,6,6,6-pentadeuteriohexanoate
Molecular Formula C₇H₁₄O₂C₇D₅H₉O₂
Molecular Weight 130.187 g·mol⁻¹ wikipedia.org135.21 g·mol⁻¹ lgcstandards.com
CAS Number 106-70-7 wikipedia.org1394230-20-6 lgcstandards.com
Appearance Colorless liquid nih.govNeat
Melting Point -71 °C wikipedia.orgsigmaaldrich.comNot available
Boiling Point 151 °C chemicalbook.comsigmaaldrich.comNot available
Density 0.885 g/mL at 25 °C chemicalbook.comsigmaaldrich.comNot available
Flash Point 73 °C (163 °F) wikipedia.orgnih.govNot available
Solubility in Water 1.33 mg/mL at 20 °C wikipedia.orgNot available

Data sourced from multiple chemical suppliers and databases. Properties for the d5 variant are less commonly reported.

Research Applications Summary

This table outlines the primary research applications of Methyl Hexanoate-d5.

Research DomainSpecific ApplicationRationale
Food Science Internal Standard for Flavor AnalysisAccurate quantification of methyl hexanoate, a key pineapple-like aroma compound in foods and beverages. wikipedia.orgacs.org
Metabolomics Internal Standard for Metabolite QuantificationPrecise measurement of methyl hexanoate levels in biological samples for studying fatty acid metabolism. glpbio.com
Biodiesel Research Internal Standard for Fuel Component AnalysisQuantitative analysis of FAMEs, like methyl hexanoate, in biodiesel to assess fuel quality and reaction efficiency. bertin-bioreagent.comjocpr.com
Mechanistic Chemistry Mechanistic ProbeTo study reaction pathways and kinetic isotope effects in reactions involving the C-H bonds of the hexanoate chain. wikipedia.orgchemrxiv.org

Properties

CAS No.

1394230-20-6

Molecular Formula

C7H9D5O2

Molecular Weight

135.22

Purity

95% min.

Synonyms

Methyl hexanoate - d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Methyl Hexanoate D5

Chemical Synthesis Pathways for Deuterated Ester Compounds

The creation of deuterated esters like methyl hexanoate-d5 primarily relies on two strategic approaches: the esterification of a deuterated precursor or the deuteration of a pre-existing methyl hexanoate (B1226103) analogue.

Esterification with Deuterated Precursors

A common and direct method for synthesizing deuterated esters involves the classic Fischer esterification reaction. In the case of methyl hexanoate-d5, this would typically involve the reaction of hexanoic acid with a deuterated version of methanol (B129727), such as methanol-d4 (B120146) (CD3OD), in the presence of an acid catalyst. evitachem.com This method is advantageous as it allows for the introduction of a specific number of deuterium (B1214612) atoms at a known location—in this case, on the methyl group of the ester.

Another approach within this category is to start with a deuterated carboxylic acid. For instance, hexanoic acid-d5 could be synthesized and subsequently esterified with non-deuterated methanol. smolecule.com The synthesis of the deuterated hexanoic acid itself can be achieved through various means, including the catalytic deuteration of an unsaturated precursor like 5-hexen-1-ol, followed by oxidation to the corresponding carboxylic acid. imreblank.ch

Enzyme-assisted synthesis offers a milder alternative to traditional chemical methods. Lipases can be used to catalyze the esterification of a deuterated alcohol or carboxylic acid. acs.org This biocatalytic approach can offer high selectivity and avoid the harsh conditions that might lead to unwanted side reactions or isotopic scrambling.

Deuteration of Pre-formed Methyl Hexanoate Analogues

An alternative strategy involves the direct deuteration of a pre-existing, non-labeled methyl hexanoate or a closely related analogue. This can be achieved through hydrogen-isotope exchange reactions. These reactions typically require a catalyst and a source of deuterium, such as deuterium oxide (D2O). researchgate.net

For example, late-stage β-C(sp3)–H deuteration of carboxylic acids has been demonstrated using palladium catalysis. chemrxiv.org This method allows for the selective replacement of hydrogen atoms with deuterium at the beta position of the carboxylic acid. While this specific example applies to the acid, similar principles could be adapted for the direct deuteration of the ester under appropriate catalytic conditions.

Regioselective Deuteration Control and Characterization

Achieving regioselectivity—the control of where the deuterium atoms are placed on the molecule—is paramount in the synthesis of specifically labeled compounds like methyl hexanoate-d5. The choice of synthetic method inherently dictates the regioselectivity. For instance, using methanol-d4 in an esterification reaction will exclusively label the methyl group of the resulting ester. evitachem.com Conversely, starting with a specifically deuterated hexanoic acid will place the deuterium atoms on the hexanoyl chain. imreblank.ch

Catalytic methods can also provide a high degree of regioselectivity. For example, specific catalysts can direct H/D exchange to particular positions on a molecule, such as the ortho and para positions of anilines, demonstrating the potential for precise control. nih.gov

Once the deuterated compound is synthesized, its structural integrity and the precise location of the deuterium atoms must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. rsc.orgrsc.org 1H NMR can show the disappearance of signals corresponding to the replaced protons, while 2H (Deuterium) NMR will show signals at the positions where deuterium has been incorporated. imreblank.ch Infrared (IR) spectroscopy can also be used to characterize deuterated esters, as the C-D stretching vibrations appear at different frequencies than C-H vibrations. cdnsciencepub.comcdnsciencepub.com

Isotopic Purity Assessment and Analytical Validation

Beyond confirming the location of the deuterium atoms, it is crucial to determine the isotopic purity of the synthesized methyl hexanoate-d5. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. nih.govresearchgate.net

High-resolution mass spectrometry (HR-MS) is a primary technique for assessing isotopic purity. rsc.orgrsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the deuterated species (e.g., d5) compared to partially deuterated (d1, d2, etc.) and non-deuterated (d0) species can be determined. rsc.orgresearchgate.net This allows for the calculation of the isotopic enrichment.

Gas chromatography-mass spectrometry (GC-MS) is also frequently employed, particularly for volatile esters like methyl hexanoate. acs.org The chromatographic separation isolates the compound of interest before it enters the mass spectrometer for isotopic analysis.

For a comprehensive validation, a combination of analytical techniques is often used. NMR confirms the position of the deuterium labels, while mass spectrometry quantifies the level of isotopic enrichment. rsc.orgrsc.org This dual approach ensures the quality and reliability of the deuterated standard for its intended applications.

The following table summarizes the key analytical techniques used in the characterization and validation of deuterated compounds:

Analytical TechniquePurposeKey Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structural integrity and the specific positions of the deuterium atoms.Provides insights into the relative percentage of isotopic purity and can confirm the location of labeled atoms. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS) Determines the isotopic enrichment by measuring the relative abundance of different isotopologues.Allows for the calculation of the percentage of isotopic purity by comparing the deuterated and non-deuterated species. rsc.orgrsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the deuterated compound from other components in a mixture before mass analysis.Useful for analyzing volatile compounds and confirming the isotopic distribution. acs.org
Infrared (IR) Spectroscopy Characterizes the presence of C-D bonds through their unique vibrational frequencies.Can distinguish between deuterated and non-deuterated functional groups. cdnsciencepub.comcdnsciencepub.com

Advanced Analytical Applications and Methodological Development Employing Methyl Hexanoate D5

Utility as a Robust Internal Standard in Quantitative Spectrometry

The primary application of methyl hexanoate-d5 is as an internal standard in quantitative mass spectrometry. Its chemical behavior is nearly identical to that of the non-deuterated methyl hexanoate (B1226103), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native compound by a mass spectrometer, which is the fundamental principle of the stable isotope dilution assay.

Integration in Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Methyl hexanoate-d5 is frequently employed as an internal standard in GC-MS for the precise quantification of methyl hexanoate and other volatile or semi-volatile compounds in complex matrices. In this role, a known amount of methyl hexanoate-d5 is added to a sample prior to any extraction or workup steps. During GC-MS analysis, the deuterated standard co-elutes with the native analyte. By comparing the peak area of the analyte to the peak area of the internal standard, any variations in sample volume, extraction efficiency, or instrument response can be effectively normalized.

This approach has been successfully applied to the analysis of food and beverage aromas, environmental samples, and biological fluids. For instance, in the analysis of wine aroma, deuterated esters, including those structurally similar to methyl hexanoate-d5, have been used to accurately quantify the concentration of their corresponding non-deuterated analogs. This is crucial for quality control and understanding the chemical profile that contributes to the sensory characteristics of the final product. The use of a deuterated internal standard corrects for matrix effects, which are common in complex samples like wine, leading to more reliable and reproducible results.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Quantification

While GC-MS is the more common technique for volatile compounds like methyl hexanoate, LC-MS can be utilized for the analysis of fatty acid methyl esters (FAMEs) in various contexts. In principle, methyl hexanoate-d5 could serve as an effective internal standard in LC-MS methods for the targeted quantification of short-chain FAMEs. The stable isotope-labeled standard would be added to the sample at the beginning of the preparation process, co-eluting with the target analyte during the liquid chromatography separation and being differentially detected by the mass spectrometer. This would enable accurate quantification by correcting for any analyte loss during sample preparation and for variations in ionization efficiency in the MS source. However, specific, documented applications of methyl hexanoate-d5 in published LC-MS methodologies are not widely reported in scientific literature.

Development and Validation of Stable Isotope Dilution Assays (SIDA)

The use of methyl hexanoate-d5 is integral to the development and validation of Stable Isotope Dilution Assays (SIDA). SIDA is considered the gold standard for quantitative analysis by mass spectrometry due to its high precision and accuracy. The fundamental principle of SIDA relies on the addition of a known quantity of an isotopically labeled standard (e.g., methyl hexanoate-d5) to a sample. This "spiked" sample is then processed, and the ratio of the native analyte to the labeled standard is measured by mass spectrometry.

The validation of a SIDA method involves demonstrating its linearity, accuracy, precision, and limits of detection and quantification. The near-perfect chemical and physical mimicry of the analyte by the deuterated standard ensures that any losses or variations encountered during the analytical process affect both the analyte and the standard equally. This results in a constant analyte-to-standard ratio, leading to highly reliable quantification. The development of SIDA methods using deuterated standards like methyl hexanoate-d5 is crucial for applications requiring high accuracy, such as in food science, metabolomics, and environmental monitoring.

Deployment in Advanced Sample Preparation Techniques

The utility of methyl hexanoate-d5 extends to its use in conjunction with modern sample preparation methods, which aim to isolate and concentrate analytes from complex samples prior to instrumental analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Methodologies

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique commonly used for the analysis of volatile and semi-volatile organic compounds. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

When coupled with GC-MS, the use of methyl hexanoate-d5 as an internal standard in HS-SPME methodologies significantly improves quantitative performance. The deuterated standard is added to the sample prior to the extraction, allowing it to undergo the same partitioning and adsorption processes as the native analyte. This corrects for variations in extraction efficiency due to matrix effects, temperature fluctuations, and extraction time. Research on the analysis of esters in alcoholic beverages has demonstrated the effectiveness of using deuterated internal standards in HS-SPME-GC-MS to achieve accurate and reproducible quantification of aroma compounds.

Analytical Technique Role of Methyl Hexanoate-d5 Key Advantages
GC-MSInternal StandardCorrects for injection volume variability, matrix effects, and analyte loss during sample preparation.
SIDAIsotope-labeled StandardEnables highly accurate and precise quantification by correcting for procedural variations.
HS-SPME-GC-MSInternal StandardImproves reproducibility and accuracy of volatile compound analysis by correcting for extraction inconsistencies.

Spectroscopic Research Applications of Deuterated Methyl Hexanoate

Beyond its use in quantitative analysis, deuterated methyl hexanoate has applications in fundamental spectroscopic research. The substitution of hydrogen atoms with deuterium (B1214612) atoms induces a significant change in the vibrational frequencies of chemical bonds due to the increased mass of deuterium. This isotopic shift is a powerful tool in vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy.

By comparing the IR spectrum of methyl hexanoate with that of methyl hexanoate-d5, researchers can assign specific absorption bands to the vibrational modes of the molecule. For example, the C-H stretching vibrations, which appear in a specific region of the IR spectrum, will shift to lower frequencies for the C-D bonds in the deuterated molecule. This allows for the unambiguous identification of the vibrational modes associated with the hexanoate chain. Studies on other deuterated esters have shown that this technique is invaluable for understanding the fundamental molecular vibrations and for refining theoretical models of molecular structure and dynamics. science.govresearchgate.net

Spectroscopic Technique Application of Deuteration Information Gained
Infrared (IR) SpectroscopyIsotopic Shift AnalysisAssignment of specific vibrational modes to different parts of the molecule.
Raman SpectroscopyIsotopic Shift AnalysisComplements IR data for a more complete understanding of molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Confirmation

The application of isotopically labeled compounds, particularly those substituted with deuterium, is a cornerstone of modern mechanistic chemistry, and Methyl hexanoate-d5 serves as a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary utility of deuterium labeling lies in its ability to simplify complex proton (¹H) NMR spectra and to act as a tracer in reaction pathways. Since deuterium (²H) resonates at a significantly different frequency from protons and its coupling to adjacent protons is negligible in standard ¹H NMR experiments, selective deuteration effectively renders specific sites in a molecule 'invisible' in the ¹H spectrum. acs.org This simplifies spectral analysis and allows for unambiguous assignment of proton signals.

In the context of mechanistic elucidation, Methyl hexanoate-d5 can be employed to track the fate of specific hydrogen atoms throughout a chemical transformation. For instance, in studies of enzyme-catalyzed reactions such as fatty acid desaturation or hydroxylation, deuterated substrates are invaluable. acs.orggsartor.org By introducing Methyl hexanoate-d5 into a biological system or a chemical reaction and analyzing the deuterium distribution in the products via ²H NMR or mass spectrometry, researchers can pinpoint which C-H bonds are broken and formed. This approach helps to distinguish between different potential reaction mechanisms, such as stepwise versus concerted processes. gsartor.org For example, studies on the isomerization of unsaturated fatty acid esters have utilized deuterated solvents and substrates to monitor the movement of double bonds and understand the intermediates involved. d-nb.info

Furthermore, deuterium labeling is instrumental in confirming molecular structures. The simplification of the ¹H NMR spectrum by replacing protons with deuterons at specific positions can help to resolve overlapping signals and confirm the connectivity of the carbon skeleton. In more advanced applications, such as in quantitative 2D deuterium NMR spectroscopy, isotopically labeled molecules like Methyl hexanoate-d5 can be used in chiral oriented media to determine the origin and stereochemistry of hydrogen atoms in biosynthetic pathways. nih.gov

PropertyValue
Compound Name Methyl hexanoate
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 106-70-7
PropertyValue
Compound Name Methyl hexanoate-d5
Molecular Formula C₇H₉D₅O₂
Molecular Weight 135.22 g/mol
CAS Number 1394230-20-6

Infrared (IR) Spectroscopy for Vibrational Analysis and Interfacial Studies

Infrared (IR) spectroscopy is a sensitive technique for probing the vibrational modes of molecules, providing insights into chemical bonding, molecular structure, and intermolecular interactions. The strategic use of isotopically labeled compounds like Methyl hexanoate-d5 significantly enhances the power of IR spectroscopy, particularly in vibrational analysis and the study of interfacial phenomena.

The key to this application is the mass difference between hydrogen and deuterium. The vibrational frequency of a C-D bond is significantly lower than that of a C-H bond, typically appearing in a region of the IR spectrum (around 2100-2200 cm⁻¹) that is free from other common vibrational modes. This clear spectral window allows the C-D vibrations to serve as clean and isolated probes of their local environment without interference from the numerous C-H stretching and bending modes present in a complex molecule or system.

In vibrational analysis, selective deuteration of the hexanoate chain in Methyl hexanoate-d5 allows for the precise assignment of vibrational bands in the spectrum of the parent molecule. By comparing the IR spectrum of the deuterated and non-deuterated compounds, researchers can confidently attribute specific absorption bands to particular functional groups and conformational states. This has been demonstrated in studies of other deuterated esters, where such comparisons were crucial for understanding the vibrational characteristics of the ester group and the alkyl chain.

Mechanistic and Kinetic Research Investigations Facilitated by Methyl Hexanoate D5

Elucidation of Chemical Reaction Mechanisms via Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific molecular position can significantly alter the rate of a chemical reaction if the bond to that position is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.

Kinetic Isotope Effect (KIE) Studies in Ester Reactivity

In the realm of ester reactivity, deuterated compounds like methyl hexanoate-d5 are instrumental in dissecting reaction pathways. The primary deuterium kinetic isotope effect arises when a carbon-deuterium bond is cleaved in the rate-determining step of a reaction. The magnitude of this effect, typically ranging from 2 to 8, provides a quantitative measure of the extent of bond breaking at the transition state. smolecule.com

For instance, in studies of ester hydrolysis catalyzed by enzymes such as lipases, the use of a deuterated ester like methyl heptanoate-6,6,7,7,7-D5, a close analog of methyl hexanoate-d5, has demonstrated deuterium kinetic isotope effects between 1.5 and 2.2. smolecule.com The observation of a KIE in such a system would strongly suggest that the cleavage of a C-H(D) bond on the acyl chain is involved in the rate-limiting step of the enzymatic reaction.

Secondary kinetic isotope effects, which are generally smaller, can also provide valuable information about changes in hybridization or the steric environment at the labeled position during the reaction. wikipedia.orgprinceton.edu By comparing the reaction rates of methyl hexanoate (B1226103) and methyl hexanoate-d5 under various conditions, researchers can gain a detailed understanding of the transition state structure and the forces that govern ester reactivity. The strategic placement of deuterium in methyl hexanoate-d5 allows for the probing of specific C-H bond activations in a variety of ester transformations.

Studies in Heterogeneous and Homogeneous Catalysis

Isotopically labeled molecules are indispensable in the field of catalysis for tracing reaction pathways and identifying the roles of different species in a catalytic cycle.

Role in Ester-Promoted Dehydration Processes, e.g., Methanol (B129727) to Dimethyl Ether

Methyl carboxylate esters, including methyl hexanoate, have been identified as potent promoters for the low-temperature dehydration of methanol to dimethyl ether (DME) over zeolite catalysts like H-ZSM-5. mdpi.commdpi.com The reaction kinetics show a dependence on both the methanol and methyl n-hexanoate partial pressures, suggesting a bimolecular reaction between adsorbed methanol and ester species. mdpi.com Infrared spectroscopy studies have revealed that the carbonyl group of methyl n-hexanoate strongly adsorbs to the Brønsted acid sites of the zeolite catalyst. mdpi.com

While these studies were conducted with the non-deuterated methyl hexanoate, the use of methyl hexanoate-d5 would be critical in further refining the proposed mechanism. By analyzing the products and any isotopic scrambling, researchers could determine if C-H bond activation at the terminal end of the ester is involved in any side reactions or deactivation pathways on the catalyst surface. Furthermore, KIE studies could definitively rule out the involvement of the deuterated positions in the main promotion mechanism if no significant rate change is observed.

Catalyst Performance in Methanol Dehydration
CatalystPromoterTemperature Range (°C)Key FindingReference
H-ZSM-5Methyl n-hexanoate110-130DME yield is dependent on both methanol and ester partial pressures, indicating a bimolecular reaction. mdpi.com
H-ZSM-5Methyl n-hexanoateN/AThe ester's carbonyl group adsorbs strongly to the catalyst's Brønsted acid sites. mdpi.com

Investigations of Alkoxycarbonylation Reaction Mechanisms

Alkoxycarbonylation is a significant industrial process for the synthesis of esters from alkenes, carbon monoxide, and an alcohol, often catalyzed by transition metal complexes. researchgate.netd-nb.info The reaction mechanism typically involves the formation of a metal-hydride species, insertion of the alkene, migratory insertion of CO, and finally, alcoholysis to release the ester product.

The use of methyl hexanoate-d5 as a substrate or a product in mechanistic studies of related reactions, such as ester metathesis, can provide valuable information. For example, if methyl hexanoate-d5 were used in a reaction where C-H activation is a potential side reaction, the presence and location of deuterium in the resulting products could trace these pathways. In the context of alkoxycarbonylation, while the primary reaction does not involve the cleavage of C-H bonds on the ester itself, studying the reverse reaction (decarbonylation) or side reactions with a deuterated substrate could reveal important details about catalyst stability and selectivity.

Decomposition and Oxidation Pathway Analysis in Model Systems

Understanding the combustion and oxidation chemistry of esters is crucial for the development of biofuels. Methyl hexanoate is often used as a surrogate for larger biodiesel molecules in these studies.

Low-Temperature Oxidation Chemistry of Methyl Hexanoate Analogues

The low-temperature oxidation of methyl hexanoate has been studied extensively, revealing a complex network of reactions that proceed through the formation of hydroperoxides. nih.govresearchgate.netosti.gov The oxidation chemistry exhibits a negative temperature coefficient (NTC) regime, where the reaction rate decreases with increasing temperature. nih.govresearchgate.net The addition of ozone has been shown to initiate oxidation at even lower temperatures, a regime referred to as extreme low-temperature chemistry (ELTC). nih.govacs.org

Key Findings in Methyl Hexanoate Oxidation
Study FocusTemperature Range (K)Key ObservationProposed PathwayReference
Ozone-initiated oxidation460-940Observation of an extreme low-temperature chemistry (ELTC) regime.Initiated by H-abstraction via O atoms from ozone decomposition. nih.govacs.org
Atmospheric pressure combustion573-973Detection of unsaturated esters as direct products of low-temperature oxidation.New unimolecular decomposition pathways to form methanol or methyl acetate. researchgate.netosti.govosti.gov
Jet-stirred reactor oxidation500-1100Oxidation pathways in the low-temperature range are similar to those of alkanes.Formation of olefins, unsaturated esters, and cyclic ethers. nih.gov

Unimolecular Decomposition Pathways of Methyl Hexanoate Derivatives

A thorough review of available scientific literature and research databases reveals a significant gap in the specific area of the unimolecular decomposition of methyl hexanoate-d5. While numerous studies have been conducted on the pyrolysis and oxidation of the non-deuterated methyl hexanoate, providing insights into its general decomposition mechanisms, specific research facilitating the use of methyl hexanoate-d5 to investigate these pathways could not be identified.

Kinetic and mechanistic studies of non-deuterated methyl hexanoate have shown that its decomposition is complex, involving various competing pathways. These studies, often employing techniques like shock tubes, jet-stirred reactors, and computational modeling, have identified key decomposition channels. For instance, research has proposed unimolecular decomposition pathways for methyl hexanoate that lead to the formation of methanol or methyl acetate. researchgate.netosti.gov Other studies have detailed the role of radical chemistry, where H-atom abstraction from the methyl hexanoate molecule initiates a cascade of reactions. researchgate.netnsc.ru The position of the initial hydrogen abstraction significantly influences the subsequent decomposition products. researchgate.net

The use of isotopically labeled compounds, such as methyl hexanoate-d5, is a powerful technique in mechanistic chemistry. By selectively replacing hydrogen atoms with deuterium, researchers can trace the pathways of atoms and fragments during a reaction, providing unambiguous evidence for proposed mechanisms and helping to determine reaction kinetics. However, based on the currently accessible research, it appears that such studies have not yet been published for methyl hexanoate-d5 in the context of its unimolecular decomposition.

While the deuterated compound, Methyl Hexanoate-5,5,6,6,6-d5, is commercially available, its application in published mechanistic and kinetic research into unimolecular decomposition pathways has not been documented. Therefore, no detailed research findings or data tables specifically for methyl hexanoate-d5 can be presented at this time.

Further research utilizing methyl hexanoate-d5 would be invaluable in providing a more detailed and quantitative understanding of the unimolecular decomposition of this important biodiesel surrogate molecule.

Biogeochemical and Environmental Fate Research Utilizing Methyl Hexanoate D5

Stable Isotope Tracing for Metabolic Flux Analysis in Non-Human Biological Systems

Stable isotope tracing is a technique that follows a labeled substrate through a series of biochemical reactions, offering unparalleled insights into the metabolic pathways of cells. springernature.com Metabolic flux analysis (MFA) uses these stable isotope tracers to quantify the rates of metabolic reactions within a biological system. nih.govbiorxiv.org By introducing a compound like Methyl hexanoate-d5, which has deuterium (B1214612) atoms in place of hydrogen atoms at specific positions, researchers can track the movement of these heavy isotopes as the molecule is processed by an organism. nih.govsmolecule.com This provides a dynamic view of metabolic networks, revealing the relative contributions of different pathways. springernature.comnih.gov

Investigation of Ester Metabolism Pathways in Biological Entities

Methyl hexanoate-d5 is particularly useful for investigating the metabolism of esters in various non-human biological systems, such as microorganisms. evitachem.commdpi.com The deuterium label acts as a tracer, allowing researchers to follow the molecule as it undergoes metabolic processes. evitachem.com Key ester metabolism pathways that can be studied include:

Hydrolysis: This is a fundamental reaction where the ester is broken down into its constituent alcohol (methanol) and carboxylic acid (hexanoic acid) in the presence of water. smolecule.comepa.gov By tracking the deuterated hexanoate (B1226103) portion, scientists can measure the rate and extent of this enzymatic cleavage.

Transesterification: In this process, the methyl group of the ester is exchanged with a different alcohol group. smolecule.com Using Methyl hexanoate-d5 allows for precise tracking of the hexanoate moiety as it is transferred to form a new ester.

Beta-oxidation: Following hydrolysis, the resulting deuterated hexanoic acid can enter fatty acid degradation pathways like β-oxidation. Researchers can follow the labeled carbon chain as it is progressively broken down, providing quantitative data on fatty acid utilization rates.

The use of deuterated substrates can sometimes lead to a "kinetic isotope effect," where the heavier deuterium atom causes reactions to proceed at a slightly different rate than with hydrogen. smolecule.com In the case of deuterated methyl heptanoate, this effect has been measured, and accounting for it can provide even deeper insights into the mechanisms of enzymatic reactions. smolecule.com

Table 1: Research Applications of Isotopically Labeled Esters in Metabolic Studies

Isotopically Labeled EsterBiological SystemMetabolic Pathway InvestigatedResearch GoalReference
Methyl hexanoate-d5MicroorganismsFatty Acid & Ester MetabolismElucidate metabolic pathways and quantify reaction rates (fluxes). evitachem.com
Methyl heptanoate-d5General (enzymatic reactions)Ester HydrolysisStudy deuterium kinetic isotope effects in ester cleavage. smolecule.com
Deuterated di(2-ethylhexyl)phthalate (d-DEHP)Fungi in house dustEster Hydrolysis, β-oxidationDifferentiate biotic vs. abiotic degradation and identify active biochemical pathways. nih.gov
[U-13C]glucose / 2H2OBacteria (e.g., R. mucilaginosa, S. salivarius)Pyruvate Metabolism, FermentationTrace the microbial production of volatile organic compounds (VOCs). fishersci.com

Tracing Biochemical Transformations and Metabolite Fate

Once Methyl hexanoate-d5 is introduced into a biological system, its unique mass makes it and its subsequent products easily distinguishable by mass spectrometry. springernature.com This enables researchers to map the complete journey of the deuterated hexanoate backbone. springernature.comnih.gov For example, in microbial ecology, scientists can determine which microorganisms in a complex community are capable of assimilating and degrading the ester. mdpi.com The labeled atoms can be traced into new fatty acids, incorporated into cell membranes, or fully oxidized to carbon dioxide, providing a comprehensive picture of carbon flow through the organism's metabolism. mdpi.comepa.gov This method is powerful for discovering previously unknown metabolic connections and understanding how organisms adapt their metabolism in response to different nutrient sources. researchgate.net

Environmental Monitoring and Degradation Pathway Elucidation

Isotopically labeled compounds like Methyl hexanoate-d5 are invaluable for environmental science, serving both as tracers to follow the environmental fate of pollutants and as internal standards for accurate quantification. researchgate.net The distinct mass of the deuterated compound allows it to be clearly identified and measured even in complex environmental samples containing numerous other chemicals. mdpi.com

Tracking Ester Fate in Various Ecosystems

By "spiking" a sample of soil, water, or sediment with a known amount of Methyl hexanoate-d5, scientists can track its movement and breakdown over time. This approach has been successfully used with other deuterated esters to distinguish between different degradation mechanisms. For instance, a study on the degradation of deuterated di(2-ethylhexyl)phthalate (d-DEHP) in floor dust was able to separate the contributions of abiotic processes from biodegradation by fungi. nih.gov The research identified that both mechanisms were significant and that specific fungal genes involved in ester hydrolysis and β-oxidation were being expressed. nih.gov This type of study provides crucial information for assessing the persistence and ultimate fate of ester-based compounds in specific environments. epa.gov

Understanding Environmental Degradation Dynamics of Volatile Organic Compounds (VOCs)

Methyl hexanoate is a volatile organic compound (VOC), a class of chemicals known for their ability to evaporate easily and contribute to air pollution. eanet.asiadigitellinc.com Understanding how these compounds degrade in the environment is critical. Isotopic labeling is a key technique for this purpose. mpg.de For example, studies on the degradation of other complex organic materials have used carbon-13 labeling to trace how the material breaks down into smaller volatile products. researchgate.net This allows each volatile product to be mapped back to its origin within the parent molecule, revealing the specific chemical reactions of the degradation pathway. researchgate.net Similarly, introducing Methyl hexanoate-d5 into a controlled environmental simulation (a microcosm) allows researchers to identify its specific degradation products, even among a complex mixture of other VOCs, and determine how quickly it breaks down under various conditions like sunlight exposure or microbial action. europa.euresearchgate.net

Table 2: Example of Deuterated Ester Use in Degradation Studies

ParameterFindingSignificance
Study CompoundDeuterated di(2-ethylhexyl)phthalate (d-DEHP)Serves as a model for tracking ester degradation in a complex matrix (floor dust).
Abiotic DegradationResulted in a 27.2% to 52.0% decrease after three weeks at 100% relative humidity.Demonstrates that chemical processes (without microbes) play a significant role in breaking down the ester.
BiodegradationAccounted for a 1.7% to 10.3% decrease after three weeks.Confirms that microorganisms (fungi) actively consume and degrade the ester.
Identified PathwaysMetatranscriptomic analysis showed expression of genes for β-oxidation and hydrolysis.Reveals the specific biochemical mechanisms used by fungi to break down the phthalate (B1215562) ester.

Data from a study on d-DEHP degradation in floor dust, illustrating how deuterated tracers can elucidate environmental fate. nih.gov

Studies on Bioaccumulation and Environmental Partitioning (excluding human-specific contexts)

Environmental partitioning describes how a chemical distributes itself among different environmental compartments like air, water, soil, and biota. Bioaccumulation is the buildup of a chemical in an organism at a concentration higher than that in the surrounding environment. Both are critical for assessing the environmental risk of a compound.

The potential for a substance to bioaccumulate is often initially estimated using its octanol-water partition coefficient (log K_ow or log Pow). For the non-deuterated Methyl hexanoate, the log Pow is 2.34. fishersci.com This relatively low value suggests that significant bioaccumulation is not expected. Studies on analogous fatty acid methyl esters also indicate a low bioaccumulation potential.

Research on environmental partitioning focuses on where a compound is likely to end up. For VOCs like methyl hexanoate, a key process is the partitioning between soil and air (K_SA). epa.gov Studies using a variety of VOCs show that this partitioning is heavily influenced by factors such as soil moisture and the amount of organic matter in the soil. epa.gov For some VOCs, a higher water content in soil can either increase or decrease their tendency to move into the air, depending on their polarity and solubility. epa.gov For nonpolar compounds similar to methyl hexanoate, partitioning is sensitive to the organic matter content in the soil, with a stronger tendency to adsorb to soils rich in organic matter. eanet.asia The vapor pressure of methyl hexanoate also indicates a potential for it to volatilize from soil and water into the air.

Table 3: Physicochemical Properties of Methyl Hexanoate Relevant to Environmental Fate

PropertyValueImplication for Environmental FateReference
Molecular FormulaC₇H₁₄O₂Base structure for environmental interactions. nih.gov
Log Pow (Octanol-Water Partition Coefficient)2.34Indicates low potential for bioaccumulation. fishersci.com
Water Solubility1.33 mg/mL (1330 mg/L)Considered insoluble to slightly soluble; affects partitioning between water and other phases. nih.gov
Vapor Pressure> 10 PaIndicates a tendency to volatilize from surfaces into the atmosphere.
BiodegradabilityReadily biodegradableSuggests the compound is not expected to persist in the environment.

Applications in Food Science and Flavor Chemistry Research with Methyl Hexanoate D5

Quantitative Analysis of Volatile Compounds in Food Matrices

In the realm of food science, the precise quantification of volatile organic compounds (VOCs) is essential for quality control, process optimization, and understanding flavor profiles. researchgate.net Methyl hexanoate-d5 is frequently employed as an internal standard in methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com The use of a deuterated standard like methyl hexanoate-d5 is advantageous because it behaves chemically and physically similarly to its non-deuterated counterpart, methyl hexanoate (B1226103), and other similar esters during extraction and analysis. However, its increased mass allows it to be distinguished from the target analytes by the mass spectrometer, enabling accurate quantification. colab.wsnih.gov

For instance, in the analysis of volatile compounds in non-alcoholic beers, isotopically labeled d5-ethyl hexanoate was used as an internal standard to quantify various ethyl esters. mdpi.com Similarly, a mix of deuterium-labeled standards, including d5-ethyl hexanoate, was utilized for the analysis of volatile compounds in wine. nih.govnih.gov These standards are crucial for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data. researchgate.net

Table 1: Application of Deuterated Ester Standards in Food Analysis

Food Matrix Analytical Method Deuterated Standard Used Target Analytes Reference
Apple Juice UHPLC-MS/MS Ethyl hexanoate-d5 Key odorants and tastants including ethyl hexanoate acs.org
Wine HS-SPME-GC-MS d5-Ethyl hexanoate Volatile compounds including ethyl esters nih.gov
Non-alcoholic Beer HS-SPME-GC-MS d5-Ethyl hexanoate Ethyl esters (e.g., ethyl butyrate, ethyl hexanoate) mdpi.com
Wine GC-MS d5-Ethyl nonanoate Volatile compounds nih.gov

Assessment of Ester Formation during Food Fermentation and Aging Processes

The formation of esters is a fundamental process during the fermentation and aging of many food products, including alcoholic beverages and fermented meats, contributing significantly to their characteristic fruity and floral aromas. researchgate.netanalytice.com Monitoring the dynamic changes in ester concentrations is crucial for controlling the final flavor profile.

Research on Chardonnay juice fermentations has shown that factors like yeast inoculation levels and initial sugar content significantly impact the formation of esters such as ethyl hexanoate. researchgate.net In the study of Xuanwei ham, a traditional fermented meat product, the content of esters, including methyl hexanoate, was found to increase significantly with ripening time, playing a vital role in the development of its unique flavor. mdpi.commdpi.com The use of deuterated internal standards like methyl hexanoate-d5 in such studies allows for the precise tracking of these changes over time.

During the aging of wine, the composition of volatile compounds, including esters, undergoes significant changes. csic.es Studies have demonstrated that the type of yeast used for fermentation can have a lasting effect on the aroma profile throughout the aging process. csic.es By using internal standards like d5-ethyl hexanoate, researchers can accurately quantify the evolution of specific esters, providing valuable insights into the chemical reactions occurring during aging. nih.gov

Contribution to Aroma Compound Profiling and Research on Sensory Perception

Methyl hexanoate-d5 plays a significant role in the comprehensive profiling of aroma compounds and advancing our understanding of sensory perception. By enabling accurate quantification, it helps researchers to correlate the concentration of specific volatile compounds with sensory attributes.

The use of deuterated standards is also critical in studies aiming to understand how changes in food processing or composition affect flavor. For instance, in research on reduced-alcohol wines, d5-ethyl hexanoate was part of an internal standard mix used to assess the impact of dealcoholization on the concentration of key odorants. nih.gov This type of research is essential for developing products that meet consumer preferences for both sensory characteristics and nutritional content.

Table 2: Examples of Research on Aroma Profiling and Sensory Perception

Food Product Research Focus Key Findings Role of Deuterated Standard Reference
Viognier Wines Impact of different yeast strains on volatile composition and sensory profiles. Yeast treatment significantly affected the concentration of numerous volatile compounds, influencing the aroma profile. Enabled accurate quantification of volatiles to calculate Odor Active Values (OAVs). nih.gov
Chorizo Relationship between volatile compound patterns and sensory odor profile during maturation. Specific esters and other compounds were positively or negatively correlated with sensory attributes like "rancid" and "fermented" odors. Although not explicitly stated for this specific study, such research relies on accurate quantification typically achieved with internal standards. mdpi.com
Reduced Alcohol Wines Effect of ethanol (B145695) reduction on the concentration of impact odorants. De-alcoholization resulted in the loss of important aroma compounds. d5-Ethyl hexanoate was used as an internal standard for accurate quantification of volatile esters. nih.gov
Ziziphus jujuba cv. Huizao (Jujube) Identification of key aroma-active compounds. Methyl hexanoate was identified as a contributor to the fruity aroma of jujube. Not explicitly mentioned, but quantitative analysis of volatiles often employs internal standards for accuracy. uliege.be

Future Directions and Emerging Research Frontiers for Methyl Hexanoate D5

Integration with Advanced Multi-Omics Methodologies for Comprehensive Systems Biology Research

The era of systems biology demands a holistic understanding of biological processes, which is achieved through the integration of multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. While methyl hexanoate-d5 currently plays a crucial role as an internal standard for quantitative metabolomics, its future lies in its seamless integration into multi-omics workflows to provide a more comprehensive picture of cellular function and dysfunction.

In complex biological studies, such as those investigating metabolic diseases or the effects of environmental toxins, metabolomics data provides a real-time snapshot of the physiological state. The accuracy of this snapshot is heavily reliant on the precise quantification of metabolites, a role fulfilled by internal standards like methyl hexanoate-d5. For instance, in studies of sepsis, where profound metabolic alterations occur, including changes in amino acids, fatty acids, and phospholipids, accurate quantification is paramount. nih.gov By ensuring the reliability of the metabolomics data, methyl hexanoate-d5 indirectly enhances the power of multi-omics analyses. When combined with genomic and proteomic data, these accurate metabolite profiles can help to elucidate the complex interplay between gene expression, protein function, and metabolic output.

Future research will likely see the development of standardized panels of deuterated internal standards, including methyl hexanoate-d5, specifically designed for large-scale multi-omics studies. These panels will enable more robust and reproducible cross-platform and inter-laboratory data integration, a critical step towards building comprehensive computational models of biological systems. The application of such integrated approaches is already being explored in diverse fields, from understanding the natural product biosynthesis in seaweeds to assessing the impact of pollutants on aquatic organisms. usc.edu.auscholaris.ca

Development of Novel Deuterated Analogues for Specific Research Probes

The core value of deuterium (B1214612) labeling lies in the ability to trace the metabolic fate of molecules and to act as probes without significantly altering their chemical properties. Building on the foundation of methyl hexanoate-d5, an emerging frontier is the rational design and synthesis of novel deuterated analogues of fatty acid esters to serve as highly specific research probes.

Researchers are developing methods for the precise and controlled deuteration of fatty acids at specific positions, such as the α- and β-positions. nih.gov This allows for the creation of a variety of deuterated fatty acids and their methyl esters, which can be used as molecular probes to investigate specific enzymatic activities and metabolic pathways. nih.gov For example, deuterated fatty acids have been used to track the metabolism of oxidized linoleic acid and identify the acyltransferases involved in its transfer to lysophosphatidylcholine. nih.gov

Furthermore, deuterated compounds are being developed as bioorthogonal Raman probes for in situ quantitative metabolic imaging. acs.orgresearchgate.net These probes, which can mimic natural molecules like fatty acids, allow for the real-time visualization and quantification of metabolic processes within living cells and organisms without the need for destructive analysis. acs.orgresearchgate.net This opens up exciting possibilities for studying dynamic processes such as lipid uptake and metabolism in response to environmental stress. acs.orgresearchgate.net The development of novel deuterated analogues of methyl hexanoate (B1226103) could, therefore, lead to a new generation of probes for imaging fatty acid metabolism with high spatial and temporal resolution.

The synthesis of these novel probes is also an active area of research. Methodologies are being developed for the synthesis of deuterated heterocycles and other complex molecules, which can serve as scaffolds for new research tools. nih.govnih.govfiu.edu These synthetic advancements will be crucial for expanding the toolbox of deuterated probes available to researchers.

Table 1: Examples of Deuterated Analogues and their Research Applications

Deuterated Analogue Research Application Reference
Tetradeuterated straight-chain fatty acids Probes for identifying acyltransferase activity and studying phospholipid metabolism. nih.gov
Deuterated trilinolenin (B53071) [D-TG(54:9)] Investigating the role of polyunsaturated fatty acids in reducing oxidative stress and extending lifespan. frontiersin.org
Dihomo-γ-linolenic acid-d6 (LA-d6) Bioorthogonal Raman probe for in situ quantitative metabolic imaging of lipids. acs.orgresearchgate.net
17-octadecynoic acid (17-ODYA) Bioorthogonal Raman probe to track real-time responses in fatty acid pools due to environmental stress. acs.orgresearchgate.net

Advancements in Computational Chemistry and Modeling for Isotope Effect Prediction and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical phenomena. rsc.orgresearchgate.net In the context of deuterated compounds like methyl hexanoate-d5, computational methods, particularly Density Functional Theory (DFT), are proving invaluable for predicting kinetic isotope effects (KIEs) and providing deep mechanistic insights. rsc.orgresearchgate.net

The KIE, the change in reaction rate upon isotopic substitution, provides a powerful probe of reaction mechanisms. wikipedia.org Computational modeling allows for the theoretical calculation of KIEs, which can then be compared with experimental values to validate or refute proposed reaction pathways. researchgate.net This synergistic approach is particularly useful for complex reactions where the experimental KIE may not be attributable to a single step. researchgate.net For instance, DFT calculations have been successfully used to investigate the KIEs in the Swern oxidation of alcohols, leading to a refined understanding of the transition state and the role of the solvent. rsc.org

Future advancements in this area will focus on improving the accuracy and predictive power of computational models. This includes the development of more sophisticated theoretical methods and the use of larger basis sets to better describe the electronic structure of molecules. rsc.org As computational power increases, it will become feasible to model increasingly complex systems, such as enzyme-catalyzed reactions involving deuterated substrates. nih.gov

These computational tools can be applied to predict the isotope effects in reactions involving methyl hexanoate-d5, such as its fragmentation in a mass spectrometer or its metabolism by enzymes. This will not only enhance our understanding of the fundamental chemistry of this compound but also aid in the interpretation of experimental data from metabolomics and other studies. Furthermore, computational methods can guide the design of novel deuterated analogues with specific properties, for example, by predicting how isotopic substitution at different positions will affect their reactivity and metabolic stability. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Methyl hexanoate-d5
Linoleic acid
Lysophosphatidylcholine
Trilinolenin
Dihomo-γ-linolenic acid-d6
17-octadecynoic acid
Methyl palmitate-d31
Methyl oleate-d32

Q & A

Q. How is methyl hexanoate-d5 synthesized, and what are the critical considerations for isotopic purity in its preparation?

Methodological Answer: Methyl hexanoate-d5 is typically synthesized via acid-catalyzed esterification of hexanoic acid with deuterated methanol (CD₃OD). Key steps include:

  • Deuterium incorporation : Use excess CD₃OD to ensure complete deuteration at the methyl group.
  • Isotopic purity validation : Analyze via high-resolution mass spectrometry (HRMS) or ²H NMR to confirm ≥99% deuterium enrichment .
  • Purification : Distillation under reduced pressure or preparative GC to remove non-deuterated byproducts .

Q. What analytical techniques are most effective for quantifying methyl hexanoate-d5 in complex matrices (e.g., biological samples)?

Methodological Answer:

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) with splitless injection. Monitor m/z 74 (base peak for methyl esters) and m/z 79 for deuterated analogs. Calibrate with deuterated internal standards (e.g., methyl decanoate-d₅) to correct for matrix effects .
  • LC-MS/MS : Employ reverse-phase C18 columns with MRM transitions specific to methyl hexanoate-d4. Optimize ionization parameters (e.g., ESI+) to minimize interference from co-eluting lipids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported volatility profiles of methyl hexanoate-d5 across different experimental setups?

Methodological Answer: Discrepancies often arise from:

  • Headspace extraction variability : Compare HS-SPME (solid-phase microextraction) vs. dynamic headspace methods. For example, Wei et al. (2011) found HS-SPME under-samples high-booint compounds unless fiber coatings (e.g., PDMS/DVB) are optimized .
  • Temperature effects : Use thermogravimetric analysis (TGA) to model volatility under controlled humidity and temperature gradients .
  • Reference standards : Validate against NIST-traceable methyl ester mixtures to ensure consistency .

Q. What experimental designs are recommended for studying methyl hexanoate-d5’s role in catalytic reaction mechanisms (e.g., transesterification)?

Methodological Answer:

  • Isotopic tracing : Use methyl hexanoate-d5 in zeolite-catalyzed transesterification reactions. Monitor deuterium retention in products via GC-IRMS to track reaction pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with non-deuterated analogs. For example, Ikeda et al. (2023) observed a KIE of 1.2–1.5 in FAU-type zeolite systems, indicating rate-limiting steps involving methyl group transfer .

Q. How can methyl hexanoate-d5 improve reproducibility in metabolomic studies of volatile organic compounds (VOCs)?

Methodological Answer:

  • Spike-in protocols : Add methyl hexanoate-d5 to samples pre-extraction to normalize extraction efficiency and instrument drift. For instance, Cho et al. (2023) used this approach to quantify strawberry shelf-life volatiles with <5% CV .
  • Data correction : Apply a response factor (RF) calculated from deuterated/non-deuterated peak area ratios to adjust for ion suppression in complex matrices .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for resolving co-elution issues of methyl hexanoate-d5 in GC×GC-TOFMS datasets?

Methodological Answer:

  • Multivariate analysis : Use PARAFAC2 or NMF (non-negative matrix factorization) to deconvolute overlapping peaks. Reference libraries (e.g., NIST 2020) enhance match accuracy .
  • Retention indexing : Compare first- and second-dimension retention times against deuterated FAMEs (fatty acid methyl esters) to confirm identity .

Q. How should researchers address discrepancies between computational predictions and experimental data for methyl hexanoate-d5’s physicochemical properties?

Methodological Answer:

  • Force field validation : Test molecular dynamics (MD) simulations against experimental vapor pressure data (e.g., Sahraoui et al., 2016) to refine Lennard-Jones parameters .
  • Quantum mechanics : Recalculate dipole moments and polarizabilities using DFT (e.g., B3LYP/6-311+G(d,p)) to improve COSMO-RS predictions for solubility .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical use of methyl hexanoate-d5 in animal olfaction studies?

Methodological Answer:

  • Dose calibration : Use electrophysiological dose-response curves (e.g., Auer et al., 2023) to establish non-irritant thresholds for Drosophila or mammalian models .
  • Data transparency : Share raw spike counts and solvent-corrected responses in public repositories (e.g., Dryad) to enable meta-analyses .

Q. How can cross-lab reproducibility be enhanced in methyl hexanoate-d5 research?

Methodological Answer:

  • Interlaboratory studies : Adopt standardized reference materials (e.g., NLEA FAME Mix) and SOPs for GC-MS parameterization .
  • Metadata reporting : Document deuterium enrichment levels, column aging status, and calibration curves in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.